2-[(E)-3-methylbut-1-enyl]-1,3-thiazole 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 132163-98-5
VCID: VC21187668
InChI: InChI=1S/C8H11NS/c1-7(2)3-4-8-9-5-6-10-8/h3-7H,1-2H3/b4-3+
SMILES: CC(C)C=CC1=NC=CS1
Molecular Formula: C8H11NS
Molecular Weight: 153.25 g/mol

2-[(E)-3-methylbut-1-enyl]-1,3-thiazole

CAS No.: 132163-98-5

Cat. No.: VC21187668

Molecular Formula: C8H11NS

Molecular Weight: 153.25 g/mol

* For research use only. Not for human or veterinary use.

2-[(E)-3-methylbut-1-enyl]-1,3-thiazole - 132163-98-5

Specification

CAS No. 132163-98-5
Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
IUPAC Name 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole
Standard InChI InChI=1S/C8H11NS/c1-7(2)3-4-8-9-5-6-10-8/h3-7H,1-2H3/b4-3+
Standard InChI Key MBSAKYBUOPFSKA-ONEGZZNKSA-N
Isomeric SMILES CC(C)/C=C/C1=NC=CS1
SMILES CC(C)C=CC1=NC=CS1
Canonical SMILES CC(C)C=CC1=NC=CS1

Introduction

Basic Identification and Physicochemical Properties

2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is characterized by a thiazole core structure with a specific substitution pattern. The compound contains a five-membered heterocyclic ring featuring one nitrogen and one sulfur atom, with a trans-configured 3-methylbut-1-enyl substituent at the 2-position. This unique structural arrangement contributes to its distinctive chemical reactivity and potential biological activities.

Table 1 provides a comprehensive overview of the basic identification parameters and physicochemical properties of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole:

ParameterValue
CAS Number132163-98-5
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
IUPAC Name2-[(E)-3-methylbut-1-enyl]-1,3-thiazole
InChIInChI=1S/C8H11NS/c1-7(2)3-4-8-9-5-6-10-8/h3-7H,1-2H3/b4-3+
InChI KeyMBSAKYBUOPFSKA-ONEGZZNKSA-N
Canonical SMILESCC(C)C=CC1=NC=CS1
Isomeric SMILESCC(C)/C=C/C1=NC=CS1
Physical AppearanceNot specifically reported in literature
SynonymsThiazole, 2-(3-methyl-1-butenyl)- (9CI)

The structural configuration, particularly the trans (E) configuration of the alkene bond, plays a crucial role in determining the compound's three-dimensional structure and, consequently, its chemical reactivity and potential biological interactions.

Structural Characteristics and Chemical Properties

Structural Features

The structure of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole consists of two main components:

  • A thiazole ring: A five-membered aromatic heterocycle containing one sulfur atom and one nitrogen atom at positions 1 and 3, respectively.

  • A trans-3-methylbut-1-enyl substituent: Attached at the 2-position of the thiazole ring, featuring a branched alkyl group with a methyl-substituted isopropyl terminus.

Electronic Properties

Thiazole derivatives, including 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole, exhibit unique electronic properties due to the presence of both sulfur and nitrogen atoms in the ring structure. The thiazole ring contains six π-electrons, contributing to its aromatic character. The electronegativity difference between sulfur and nitrogen creates an electron density distribution that influences the reactivity of different positions within the ring.

Chemical Reactions and Reactivity

The chemical reactivity of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is influenced by both the thiazole ring and the 3-methylbut-1-enyl substituent. Based on the general reactivity patterns of thiazole derivatives, several reaction types can be anticipated:

Oxidation Reactions

Thiazole rings, including the one in 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole, can undergo oxidation reactions, particularly at the sulfur atom. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, which can convert the thiazole ring to sulfoxides or sulfones. The transformation affects the electronic properties of the ring and can influence its reactivity in subsequent reactions.

Reduction Reactions

Reduction of the thiazole ring in 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole can lead to the formation of dihydrothiazoles. This transformation is typically achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. Additionally, the alkene bond in the 3-methylbut-1-enyl substituent can also undergo reduction to form the corresponding saturated alkyl group.

Electrophilic Substitution Reactions

Electrophilic substitution reactions in thiazole derivatives primarily occur at the C-5 position of the thiazole ring. For 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole, these reactions could involve the use of electrophilic reagents such as bromine or chlorinating agents. The presence of the 3-methylbut-1-enyl substituent at position 2 may influence the regioselectivity of these reactions due to its electronic effects.

Reactions of the Alkene Moiety

The trans-3-methylbut-1-enyl substituent contains an alkene bond that can participate in various addition reactions, including:

  • Hydrogenation: Addition of hydrogen across the double bond to form the saturated alkyl derivative

  • Halogenation: Addition of halogens such as bromine or chlorine

  • Hydroboration-oxidation: Formation of alcohols via the addition of borane followed by oxidation

  • Epoxidation: Formation of epoxides through the reaction with peroxy acids

These reactions provide pathways for further functionalization of the molecule, expanding its potential applications in synthetic chemistry .

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